molecular formula C6H11NO6 B1199772 2-Amino-2-deoxy-d-mannuronic acid CAS No. 21940-29-4

2-Amino-2-deoxy-d-mannuronic acid

Cat. No.: B1199772
CAS No.: 21940-29-4
M. Wt: 193.15 g/mol
InChI Key: BBWFIUXRDWUZMZ-MBMOQRBOSA-N
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Description

2-Amino-2-deoxy-d-mannuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Functional Studies of Polysaccharides

Role in Lipopolysaccharides:
2-Amino-2-deoxy-D-mannuronic acid is a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa. Research has shown that this compound contributes to the structural integrity and immunogenic properties of LPS, influencing bacterial virulence and host interactions .

Case Study: Pseudomonas aeruginosa
A study characterized the biosynthetic pathway of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in Pseudomonas aeruginosa, highlighting the enzymatic roles of proteins involved in its synthesis. The research demonstrated that mutations in genes responsible for this biosynthesis led to decreased virulence in animal models, underscoring the importance of this compound in pathogenicity .

Synthesis of Glycoconjugates

Synthesis Techniques:
The compound serves as a precursor for synthesizing various glycoconjugates, including glycoproteins and glycolipids. Techniques such as stereoselective anomeric O-alkylation have been employed to create 2-amino-2-deoxy-D-mannosides, which are essential for developing vaccines and therapeutics targeting bacterial infections .

Data Table: Synthesis Yields

Synthesis MethodYield (%)Notes
Anomeric O-alkylation54-66Using cesium carbonate as a catalyst
Oxazolidinone ring openingVariableCleavage to free amine functionality

Antimicrobial Research

Potential Antimicrobial Agents:
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. By modifying its structure, scientists aim to enhance its efficacy as an antibiotic agent.

Case Study: Streptococcus pneumoniae
A notable application is the synthesis of the trisaccharide repeating unit from Streptococcus pneumoniae polysaccharide using this compound. This work is pivotal for developing vaccines against pneumococcal infections, demonstrating how modifications of this compound can lead to significant advancements in vaccine technology .

Biochemical Assays and Drug Development

Biochemical Applications:
The compound is utilized in biochemical assays to study enzyme activities related to carbohydrate metabolism. Its derivatives are also explored for potential use as drug candidates due to their ability to mimic natural substrates involved in bacterial cell wall synthesis.

Case Study: Enzyme Characterization
In one study, researchers characterized enzymes that utilize this compound as a substrate, revealing insights into bacterial resistance mechanisms and potential targets for new antibiotic therapies .

Properties

CAS No.

21940-29-4

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4R,5S)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1

InChI Key

BBWFIUXRDWUZMZ-MBMOQRBOSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

Synonyms

mannosaminuronic acid

Origin of Product

United States

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